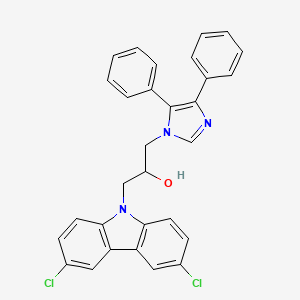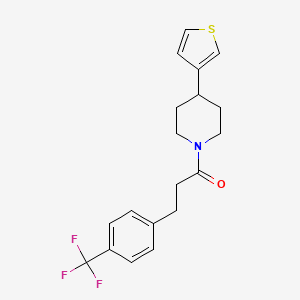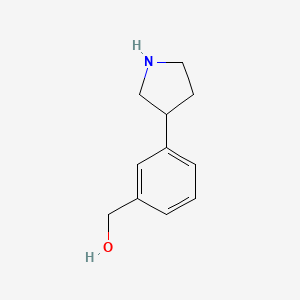
2-Imidazol-1-yl-4-methoxy-pyrimidine
Übersicht
Beschreibung
2-Imidazol-1-yl-4-methoxy-pyrimidine (IMP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. IMP is a pyrimidine derivative that contains an imidazole ring and a methoxy group. The chemical formula of IMP is C8H9N3O, and its molecular weight is 167.18 g/mol. This compound has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Imidazol-1-yl-4-methoxy-pyrimidine has been extensively studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, particularly those that contain metal ions. In pharmacology, this compound has been studied for its potential use as a drug delivery system and as a tool to study drug metabolism.
Wirkmechanismus
The mechanism of action of 2-Imidazol-1-yl-4-methoxy-pyrimidine is not fully understood, but it is believed to involve the interaction of the imidazole ring and the methoxy group with specific target molecules. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases, which play a critical role in the development and progression of cancer. In biochemistry, this compound has been used to study the binding of metal ions to proteins, which can affect their structure and function. In pharmacology, this compound has been investigated for its ability to enhance the delivery of drugs to specific tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In biochemistry, this compound has been used to study the structure and function of metal-containing proteins, such as heme proteins and metalloenzymes. In pharmacology, this compound has been investigated for its ability to enhance drug delivery and improve drug efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Imidazol-1-yl-4-methoxy-pyrimidine is its versatility and wide range of applications. It can be used in medicinal chemistry, biochemistry, and pharmacology, making it a valuable tool for researchers in these fields. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Imidazol-1-yl-4-methoxy-pyrimidine. In medicinal chemistry, researchers are investigating the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, researchers are using this compound to study the structure and function of metal-containing proteins, with the goal of developing new therapeutic strategies. In pharmacology, researchers are investigating the use of this compound as a drug delivery system, with the goal of improving drug efficacy and reducing side effects. Additionally, researchers are exploring the use of this compound in other scientific fields, such as materials science and catalysis.
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-4-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-7-2-3-10-8(11-7)12-5-4-9-6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSBTVXGJSIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![N-(2-hydroxyethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2785548.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)


![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)

![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)
![ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785562.png)
![N-[(1-Aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide;dihydrochloride](/img/structure/B2785563.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2785565.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2785569.png)